Litoxetine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a serotonin uptake inhibito

Properties

IUPAC Name |

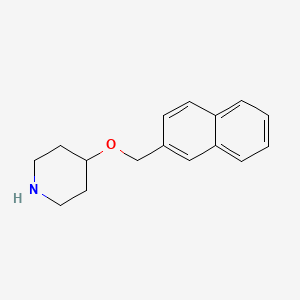

4-(naphthalen-2-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJDYOLPMGIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235828 | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-09-8 | |

| Record name | Litoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dual-Action Serotonin Modulators: A Technical Guide to Selective 5-HT Uptake Inhibition and Concomitant 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a class of compounds that exhibit a dual mechanism of action: selective inhibition of the serotonin (5-HT) transporter (SERT) and concurrent antagonism of the 5-HT3 receptor. This unique pharmacological profile offers a promising avenue for the development of novel therapeutics with potentially enhanced efficacy and improved tolerability compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive overview of the core pharmacology, experimental methodologies, and cellular signaling pathways associated with these dual-action agents, with a primary focus on vortioxetine, and supplementary information on litoxetine and vilazodone.

Core Pharmacological Properties

The defining characteristic of this class of compounds is their ability to potently bind to and inhibit the serotonin transporter, thereby increasing the synaptic concentration of serotonin, while simultaneously blocking the action of serotonin at the 5-HT3 receptor, a ligand-gated ion channel. This dual engagement results in a complex modulation of the serotonergic system and downstream neurotransmitter pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for vortioxetine, this compound, and vilazodone, providing a comparative overview of their affinities and functional activities at the human serotonin transporter (hSERT) and 5-HT3 receptor.

Table 1: Binding Affinities (Ki) in nM

| Compound | hSERT | 5-HT3 Receptor | Reference |

| Vortioxetine | 1.6 | 3.7 | [1] |

| This compound | - | 85 | [2] |

| Vilazodone | 0.1 | - | [3] |

Note: A lower Ki value indicates a higher binding affinity. Data for this compound at hSERT and vilazodone at the 5-HT3 receptor were not prominently available in the reviewed literature, reflecting their primary mechanisms of action.

Table 2: Functional Inhibitory/Antagonist Activity (IC50/EC50) in nM

| Compound | hSERT (IC50) | 5-HT3 Receptor (IC50/EC50) | Reference |

| Vortioxetine | 5.4 | 12 (IC50) | [4] |

| Vilazodone | 1.6 (IC50) | - | [3] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, while EC50 represents the concentration required to elicit a 50% maximal response.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of these dual-action compounds.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor or transporter.

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin transporter (hSERT) and the 5-HT3 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT or 5-HT3A receptor.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]citalopram or [3H]DASB for SERT; [3H]quipazine or [3H]BRL 43694 for 5-HT3 receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Specific Radioligands Used:

-

For 5-HT3 Receptor: [3H]quipazine or [3H]BRL 43694 have been utilized to label the 5-HT3 receptor in studies involving this compound.[2]

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells.

Objective: To determine the potency (IC50) of the test compound in inhibiting serotonin reuptake.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human SERT are cultured.

-

Assay Initiation: The cells are incubated with a buffer solution containing [3H]serotonin and varying concentrations of the test compound.

-

Uptake Termination: After a defined incubation period, the serotonin uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]serotonin.

-

Detection: The amount of [3H]serotonin taken up by the cells is determined by lysing the cells and measuring the intracellular radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]serotonin uptake (IC50) is calculated.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.

Objective: To assess the effect of the test compound on extracellular levels of serotonin and other monoamines (e.g., dopamine, norepinephrine) in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously), and changes in neurotransmitter levels from baseline are monitored.

In Vivo Electrophysiology

This technique is used to measure the electrical activity of neurons in the brain.

Objective: To evaluate the effect of the test compound on the firing rate of specific neuronal populations, such as serotonin neurons in the dorsal raphe nucleus (DRN) or GABAergic and glutamatergic neurons in cortical and limbic regions.

General Protocol:

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the brain region containing the neurons of interest.

-

Neuronal Identification: The target neurons are identified based on their characteristic firing patterns and responses to pharmacological challenges.

-

Baseline Recording: The baseline firing rate of the neurons is recorded.

-

Drug Administration: The test compound is administered, and changes in the neuronal firing rate are recorded and analyzed.

Signaling Pathways and Mechanisms of Action

The dual action of selective 5-HT uptake inhibition and 5-HT3 receptor antagonism leads to a complex interplay of signaling events that ultimately modulate neuronal function.

Combined Effect on Serotonin Levels

The primary mechanism of SERT inhibition leads to an accumulation of serotonin in the synaptic cleft. Concurrently, antagonism of 5-HT3 receptors, which are located on presynaptic terminals of various neurons, can further enhance the release of serotonin and other neurotransmitters. For instance, blockade of 5-HT3 receptors on GABAergic interneurons can lead to a disinhibition of serotonin neurons, resulting in a synergistic increase in synaptic serotonin levels.

Modulation of Glutamatergic and GABAergic Neurotransmission

A key aspect of the mechanism of action for these dual-action compounds, particularly vortioxetine, is the modulation of glutamate and GABA neurotransmission. 5-HT3 receptors are predominantly located on GABAergic interneurons. By blocking these receptors, the excitatory influence of serotonin on these interneurons is reduced. This, in turn, leads to a disinhibition of downstream pyramidal neurons, resulting in an increased release of glutamate. This effect on glutamatergic neurotransmission is thought to contribute to the pro-cognitive effects observed with these compounds.

Experimental Workflow for Pharmacological Characterization

The comprehensive pharmacological profiling of a dual-action compound involves a multi-step process, from initial screening to in vivo functional assessment.

References

- 1. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. This compound: a selective 5-HT uptake inhibitor with concomitant 5-HT3 receptor antagonist and antiemetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

Litoxetine's Engagement with the Serotonin Transporter: A Technical Examination

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of litoxetine's binding affinity for the serotonin transporter (SERT), a key interaction in its mechanism of action as a selective serotonin reuptake inhibitor (SSRI). This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the associated biological and procedural frameworks.

Core Data: Binding Affinities of this compound and Comparative SSRIs

This compound demonstrates high-affinity binding to the serotonin transporter, a characteristic of its class. The following table summarizes the available quantitative data for this compound and provides a comparative reference to other well-known SSRIs. It is important to note that while this compound's affinity for SERT is well-documented, its specific binding affinities for the dopamine transporter (DAT) and norepinephrine transporter (NET) are not widely reported in publicly available literature. To provide context, the table includes the selectivity profiles of other common SSRIs.

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | 5-HT3 Ki (nM) |

| This compound | 7[1] | Not Reported | Not Reported | 85[2], 315[1] |

| Fluoxetine | 1.4 | >1000 | 180 | 6500[2] |

| Sertraline | 0.29 | 25 | 420 | >10000 |

| Paroxetine | 0.1 | 190 | 40 | >10000 |

| Citalopram | 1.8 | >10000 | >10000 | >10000 |

Experimental Protocol: Radioligand Binding Assay for SERT

The determination of a compound's binding affinity for the serotonin transporter is typically achieved through a competitive radioligand binding assay. The following protocol is a representative methodology synthesized from established practices in the field.

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin transporter (SERT) expressed in a recombinant cell line.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell membrane preparation.

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or varying concentrations of this compound (for competition binding).

-

50 µL of [³H]Citalopram at a final concentration near its Kd.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental Workflow for a SERT Radioligand Binding Assay.

Caption: Mechanism of SERT Inhibition by this compound.

References

Technical Guide: Sertraline as a Selective 5-HT Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It covers its core mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Introduction

Sertraline is an antidepressant of the SSRI class, first approved for medical use in the United States in 1991.[1] Its primary therapeutic application is in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder.[1] Like other SSRIs, its mechanism of action is centered on the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT).[2][3] This enhancement of serotonergic neurotransmission in the central nervous system is believed to be the primary driver of its therapeutic effects.[2][4]

Mechanism of Action

Sertraline's primary pharmacological target is the serotonin transporter (SERT), a presynaptic neuronal membrane protein. By binding to SERT with high affinity, sertraline non-competitively blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[3] This inhibition results in a prolonged presence and higher concentration of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic 5-HT receptors.[3][4] While its primary activity is at SERT, sertraline also exhibits weak inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), though these are considered clinically negligible at typical therapeutic doses.[2][5]

References

Initial in-vitro studies of Litoxetine's pharmacological effects

An In-Depth Technical Guide to the Initial In-Vitro Pharmacological Profile of Litoxetine

Introduction

This compound (developmental code SL 81-0385) is a pharmaceutical agent initially developed as an antidepressant in the early 1990s.[1] While its development for depression was halted, it has since been reinvestigated for other therapeutic applications, such as urinary incontinence.[1][2][3] this compound's unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a detailed overview of the foundational in-vitro studies that have elucidated the core pharmacological effects of this compound, intended for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile

This compound's primary mechanism of action involves potent inhibition of the serotonin transporter (SERT) combined with antagonism of the 5-HT3 receptor.[1][4][5] This dual activity suggests a potential for both antidepressant efficacy and a favorable side-effect profile, particularly concerning gastrointestinal issues like nausea and vomiting, which are common with many serotonergic antidepressants.[5]

Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), the primary protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, this compound increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is the hallmark of the SSRI class of antidepressants.[6][7] In-vitro binding studies have quantified this compound's high affinity for SERT.[1]

5-HT3 Receptor Antagonism

Unlike most SSRIs, this compound also demonstrates a notable affinity for the 5-HT3 receptor, where it acts as an antagonist.[1][4][5] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including the emetic (vomiting) reflex.[5] The stimulation of 5-HT3 receptors is linked to the nausea and vomiting associated with many serotonergic agents. This compound's ability to block these receptors is proposed to be the basis for its antiemetic properties observed in preclinical models.[5]

Effects on 5-HT4 Receptors

In-vitro studies on isolated rat esophageal tissue have revealed that this compound can induce smooth muscle relaxation.[8] This effect appears to be mediated, at least in part, through an interaction with the 5-HT4 receptor system. The mechanism is complex, involving the release of endogenous serotonin which then activates 5-HT4 receptors.[8] A minor component of this effect may also stem from direct, albeit weak, agonism at the 5-HT4 receptor.[8]

Quantitative Pharmacological Data

The binding affinities of this compound for its primary molecular targets have been determined through various in-vitro radioligand binding assays. The inhibitor constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the target receptors, with a lower value indicating higher affinity.

| Target | Ligand | Ki Value (nM) | Source |

| Serotonin Transporter (SERT) | This compound | 7 | [1] |

| 5-HT3 Receptor | This compound | 85 | [4][5] |

| 5-HT3 Receptor | This compound | 315 | [1] |

| 5-HT3 Receptor | Fluoxetine | 6,500 | [5] |

Note: The discrepancy in reported Ki values for the 5-HT3 receptor may be attributable to differences in experimental conditions, such as the specific radioligand or tissue preparation used.

Detailed Experimental Methodologies

The characterization of this compound's in-vitro pharmacology relies on established experimental protocols. Below are detailed methodologies representative of those used in the foundational studies.

Radioligand Binding Assay for SERT and 5-HT3 Receptors

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor or transporter using a competitive binding assay.

Objective: To quantify the affinity (Ki) of this compound for the human serotonin transporter (SERT) and the 5-HT3 receptor.

Materials:

-

Biological Source: Human cerebral cortex tissue homogenates or cell lines stably expressing recombinant hSERT or h5-HT3 receptors.

-

Radioligands:

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For 5-HT3: [³H]-Quipazine or [³H]-BRL 43694.[5]

-

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., unlabeled Citalopram for SERT, Granisetron for 5-HT3).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Protocol:

-

Membrane Preparation: The biological source is homogenized and centrifuged to isolate the cell membranes containing the target proteins. The final membrane preparation is resuspended in the assay buffer to a specific protein concentration.

-

Assay Incubation: In a series of tubes or a microplate, the following are combined:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (for the competition curve).

-

For total binding tubes, only buffer is added instead of the test compound.

-

For non-specific binding tubes, the non-specific binding control is added.

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The DPM values are plotted against the logarithm of the this compound concentration to generate a competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Organ Bath Assay for 5-HT4 Receptor Activity

This protocol describes a method to assess the functional activity of a compound on smooth muscle tissue, as was done to characterize this compound's effects on the 5-HT4 receptor.[8]

Objective: To determine the functional effect of this compound on 5-HT4 receptor-mediated relaxation in isolated tissue.

Materials:

-

Tissue: Rat esophageal muscularis mucosae.[8]

-

Apparatus: Isolated organ bath system with a force-displacement transducer and data acquisition software.

-

Solutions:

-

Krebs-Henseleit physiological salt solution, continuously aerated with 95% O2 / 5% CO2.

-

Contractile Agent: Carbachol.

-

Test Compound: this compound.

-

Positive Control: 5-Hydroxytryptamine (5-HT).

-

Protocol:

-

Tissue Preparation: The rat esophagus is dissected, and the muscularis mucosae layer is isolated and cut into strips.

-

Mounting: The tissue strip is mounted vertically in the organ bath chamber, which is filled with pre-warmed and aerated Krebs-Henseleit solution. One end of the tissue is fixed, and the other is attached to the force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a small, constant tension for a period (e.g., 60 minutes), with regular washing.

-

Pre-contraction: The tissue is contracted by adding a submaximal concentration of carbachol to the bath. A stable contractile tone is established.

-

Compound Addition: Once the contraction is stable, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound (or 5-HT as a control) to the bath at set intervals.

-

Measurement: The relaxation of the tissue, measured as a decrease in contractile force, is recorded after each addition of the compound.

-

Data Analysis: The magnitude of the relaxation is expressed as a percentage of the pre-contraction induced by carbachol. The data are plotted as percent relaxation versus the logarithm of the compound concentration to generate a dose-response curve, from which parameters like Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) can be determined.

Visualizations: Pathways and Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (IXA-001) – IXALTIS [ixaltis.com]

- 3. A randomized, placebo-controlled clinical development program exploring the use of this compound for treating urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: a selective 5-HT uptake inhibitor with concomitant 5-HT3 receptor antagonist and antiemetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of fluoxetine and this compound on 5-HT4 receptor-mediated relaxation in the rat isolated oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Litoxetine (SL 81.0385): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litoxetine, also known by its developmental code name SL 81.0385, is a pharmaceutical compound that has been the subject of research for its potential therapeutic applications. Initially investigated as an antidepressant, its unique pharmacological profile has led to the exploration of its use in other conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological characteristics of this compound, presenting key data in a structured format for researchers and professionals in the field of drug development.

Discovery and Initial Pharmacological Profile

This compound was first described in the early 1990s as a novel compound with a dual mechanism of action. Research spearheaded by Angel et al. identified it as a potent serotonin reuptake inhibitor (SSRI) and a modest antagonist of the 5-HT3 receptor.[1] This dual activity suggested that this compound might not only possess antidepressant efficacy but also a reduced propensity for certain SSRI-associated side effects, such as nausea and vomiting, which are often mediated by 5-HT3 receptor activation.[1]

Binding Affinity and Functional Activity

The initial characterization of this compound involved radioligand binding assays to determine its affinity for various neurotransmitter receptors and transporters. These studies revealed a high affinity for the serotonin transporter (SERT) and a moderate affinity for the 5-HT3 receptor. The key quantitative data from these initial studies are summarized in the table below.

| Target | Ligand | Tissue Source | Ki (nM) | Reference |

| 5-HT3 Receptor | [3H]Quipazine / [3H]BRL 43694 | Rat cerebral cortex | 85 | [1] |

| Serotonin Transporter (SERT) | - | - | Potent Inhibitor | [2] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Preclinical Efficacy: Antiemetic Properties

A significant finding in the early evaluation of this compound was its antiemetic potential. In a key preclinical study using a ferret model of cisplatin-induced emesis, this compound demonstrated a dose-dependent reduction in the number of retches and vomits.[1] This effect is attributed to its 5-HT3 receptor antagonist activity.

| Treatment Group | Dose (mg/kg, i.v.) | Reduction in Retching/Vomiting | Reference |

| This compound | 1 and 10 | Dose-dependent reduction | [1] |

| Fluoxetine | 1 or 10 | No inhibition | [1] |

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound from its original developers is not readily found in the literature, a plausible and chemically sound method for its preparation is the Williamson ether synthesis. This standard organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol.

The proposed synthesis of this compound, with the IUPAC name 4-(naphthalen-2-ylmethoxy)piperidine, would proceed as follows:

Step 1: Formation of the Alkoxide 4-Hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution The resulting alkoxide then acts as a nucleophile and reacts with 2-(bromomethyl)naphthalene. The alkoxide displaces the bromide ion in an SN2 reaction to form the ether linkage, yielding 4-(naphthalen-2-ylmethoxy)piperidine (this compound).

Step 3: Workup and Purification The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final compound.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

A Technical Guide to a Selective Serotonin Reuptake Inhibitor: Sertraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of various psychiatric disorders, primarily by modulating serotonergic neurotransmission. This technical guide provides an in-depth examination of a representative SSRI, sertraline. Sertraline is widely prescribed for conditions including major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. This document will detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and associated signaling pathways. Furthermore, it will provide structured quantitative data and detailed experimental protocols for key assays relevant to its characterization.

Mechanism of Action

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By blocking SERT, sertraline increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be the basis of its therapeutic effects in mood and anxiety disorders. Sertraline exhibits a high affinity for SERT and a significantly lower affinity for norepinephrine and dopamine transporters, contributing to its selective action and favorable side-effect profile compared to older classes of antidepressants.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for sertraline, facilitating comparison and analysis.

Table 1: Pharmacokinetic Properties of Sertraline

| Parameter | Value | Reference |

| Bioavailability | ~44% | |

| Protein Binding | ~98.5% | |

| Elimination Half-Life | 26 hours (average) | |

| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | |

| Volume of Distribution | >20 L/kg | |

| Major Metabolite | Desmethylsertraline | |

| Primary Metabolism Route | N-demethylation (CYP2B6) |

Table 2: Pharmacodynamic Profile of Sertraline

| Target | Affinity (Ki) / Potency (IC50) | Reference |

| Serotonin Transporter (SERT) | High (Potent inhibitor) | |

| Dopamine Transporter (DAT) | Weak inhibition | |

| Norepinephrine Transporter (NET) | Weak inhibition | |

| Sigma-1 Receptors | Moderate affinity | |

| 5HT1A, 5HT1B, 5HT2 Receptors | Little to no affinity | |

| Adrenergic, Cholinergic, Histaminergic Receptors | Insignificant activity |

Experimental Protocols

Detailed methodologies for key experiments in the characterization of sertraline are provided below.

Serotonin Transporter (SERT) Binding Assay

This assay determines the binding affinity of a compound for the serotonin transporter.

Materials:

-

Radioligand (e.g., [³H]-citalopram or [³H]-paroxetine)

-

Test compound (sertraline)

-

Membrane preparation from cells expressing human SERT or from brain tissue (e.g., rat cortex)

-

Assay buffer (e.g., Tris-HCl with NaCl and KCl)

-

Non-specific binding control (e.g., a high concentration of a known SERT ligand like fluoxetine)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (sertraline).

-

In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Serotonin

This technique measures the extracellular levels of neurotransmitters in the brain of a living animal.

Materials:

-

Microdialysis probe

-

Stereotaxic apparatus

-

Anesthetized laboratory animal (e.g., rat)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Microinfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically implant the microdialysis probe into the brain region of interest (e.g., striatum or hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer sertraline to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure the change in extracellular serotonin levels over time.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with sertraline.

Caption: Mechanism of action of Sertraline in the synaptic cleft.

Caption: Experimental workflow for a SERT competitive binding assay.

Caption: Simplified metabolic pathway of Sertraline.

Conclusion

Sertraline is a well-characterized selective serotonin reuptake inhibitor with a robust dataset supporting its clinical use. Its high selectivity for the serotonin transporter minimizes off-target effects, contributing to its tolerability. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals working in the field of neuropsychopharmacology. Further investigation into the downstream signaling cascades and the long-term neuroadaptive changes induced by chronic SSRI administration will continue to refine our understanding of these critical therapeutic agents.

a potent serotonin reuptake inhibitor (Ki for SERT Tooltip serotonin transporter = 7 nM) and modest 5-HT3 receptor antagonist (Ki = 315 nM).

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the preclinical pharmacological profile of Gemini-7315, a novel investigational compound characterized by its potent affinity for the serotonin transporter (SERT) and modest antagonist activity at the 5-HT3 receptor. This unique dual-action profile suggests a potential therapeutic utility in mood and anxiety disorders, potentially offering enhanced efficacy and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs). This whitepaper provides a comprehensive overview of the binding affinities, in vitro functional activity, and proposed experimental workflows for the continued development of Gemini-7315.

Introduction

Major depressive disorder (MDD) and anxiety disorders represent a significant global health burden. While selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment, a substantial portion of patients exhibit only a partial response or experience treatment-limiting side effects.[1][2] The development of novel agents with multi-target engagement within the serotonergic system presents a promising avenue for improved therapeutics.[3][4] Gemini-7315 is a novel chemical entity designed to combine potent serotonin reuptake inhibition with 5-HT3 receptor antagonism. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in nausea and vomiting, and its antagonism may also contribute to anxiolytic and antidepressant effects.[5][6][7] This document details the initial preclinical characterization of Gemini-7315.

Pharmacological Profile

Gemini-7315 has been profiled for its binding affinity at key serotonergic targets. The quantitative data from these radioligand binding assays are summarized in Table 1.

Table 1: Receptor Binding Affinity of Gemini-7315

| Target | Radioligand | Tissue Source | Ki (nM) |

| Serotonin Transporter (SERT) | [3H]Citalopram | Human recombinant | 7 |

| 5-HT3 Receptor | [3H]Granisetron | Human recombinant | 315 |

Data are presented as the mean of three independent experiments.

The data indicate that Gemini-7315 is a potent inhibitor of the serotonin transporter, with a Ki value of 7 nM. Its affinity for the 5-HT3 receptor is approximately 45-fold lower, suggesting a modest but potentially clinically relevant antagonist activity at this target.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Gemini-7315 for the human serotonin transporter (SERT) and the human 5-HT3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human SERT or 5-HT3 receptor.

-

Radioligands: [3H]Citalopram for SERT and [3H]Granisetron for 5-HT3.

-

Non-specific binding competitors: Fluoxetine for SERT and Ondansetron for 5-HT3.

-

Gemini-7315 at varying concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell membranes were incubated with the respective radioligand and a range of concentrations of Gemini-7315 in a binding buffer.

-

To determine non-specific binding, a separate set of incubations was performed in the presence of a high concentration of the non-labeled competitor.

-

The incubation was carried out at room temperature for a specified duration to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The IC50 values were determined by non-linear regression analysis of the competition binding data.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The proposed dual mechanism of action of Gemini-7315 involves the modulation of two distinct serotonergic signaling pathways. The inhibition of SERT leads to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission at various postsynaptic receptors. The antagonism of the 5-HT3 receptor, a ligand-gated ion channel, is thought to contribute to the overall therapeutic effect by reducing the excitatory effects of serotonin at this specific receptor, which is involved in emesis and anxiety.[5][8][9]

Figure 1: Proposed mechanism of SERT inhibition by Gemini-7315.

Figure 2: Proposed mechanism of 5-HT3 receptor antagonism by Gemini-7315.

Proposed Experimental Workflow for Further Characterization

To further elucidate the pharmacological profile of Gemini-7315, a series of in vitro and in vivo experiments are proposed. The following workflow outlines the key next steps in the preclinical development of this compound.

Figure 3: Proposed preclinical development workflow for Gemini-7315.

Conclusion

Gemini-7315 represents a promising novel chemical entity with a dual mechanism of action targeting key components of the serotonergic system. Its potent inhibition of the serotonin transporter, combined with modest 5-HT3 receptor antagonism, offers a compelling rationale for its development as a potential new treatment for depression and anxiety disorders. The outlined experimental plan will provide a more comprehensive understanding of its pharmacological profile and therapeutic potential.

References

- 1. Innovative Approaches for the Development of Antidepressant Drugs: Current and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of Psychopathology [old.jpsychopathol.it]

- 3. Discovery of novel dual-model target antidepressant agents | BioWorld [bioworld.com]

- 4. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Mirtazapine's Moderate Affinity for Cerebral 5-HT3 Receptors

Introduction

This technical guide provides a comprehensive overview of the pharmacological characteristics of compounds exhibiting moderate affinity for the cerebral 5-hydroxytryptamine-3 (5-HT3) receptor. While the specified target affinity was a dissociation constant (Ki) of 85 nM, this guide focuses on the well-characterized atypical antidepressant, mirtazapine. Mirtazapine displays a Ki value of approximately 69 nM for the 5-HT3 receptor, making it a pertinent and illustrative example of a compound with moderate affinity for this target. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Mirtazapine's interaction with the 5-HT3 receptor is a component of its broader, complex pharmacological profile, which contributes to its therapeutic effects and side-effect profile.[1][2] Understanding this specific interaction in the context of its wider receptor-binding affinities is crucial for the development of novel therapeutics targeting the serotonergic system.

Data Presentation: Mirtazapine Receptor Binding Profile

The following table summarizes the binding affinities (Ki in nM) of mirtazapine for a range of neurotransmitter receptors. This data is crucial for understanding its overall pharmacological effects and specificity.

| Receptor | Ki (nM) | Receptor Subtype |

| Serotonin | ||

| 5-HT3 | 69 | |

| 5-HT2A | 69 | |

| 5-HT2C | 32 | |

| 5-HT1A | >1000 | |

| Histamine | ||

| H1 | 1.6 | |

| Adrenergic | ||

| α2A | 20 | |

| α2C | 18 | |

| α1 | 690 | |

| Dopamine | ||

| D1 | 4167 | |

| D2 | >5454 | |

| D3 | >10000 | |

| Muscarinic | ||

| M1-M5 | >1000 |

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values, such as that of mirtazapine for the 5-HT3 receptor, is typically achieved through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound (e.g., mirtazapine) for a specific receptor (e.g., 5-HT3) by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Receptor Source: Homogenates of cells or tissues expressing the receptor of interest (e.g., cerebral cortex for 5-HT3 receptors).

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]-granisetron for the 5-HT3 receptor).

-

Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., mirtazapine).

-

Assay Buffer: A buffer solution that maintains physiological pH and ionic strength.

-

Filtration Apparatus: A system to separate receptor-bound from free radioligand (e.g., a cell harvester with glass fiber filters).

-

Scintillation Counter: An instrument to measure the radioactivity of the filters.

Procedure:

-

Membrane Preparation: The tissue or cells expressing the receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.

-

Assay Setup: A series of tubes or wells in a microplate are prepared, each containing:

-

A fixed concentration of the radioligand.

-

A fixed amount of the receptor preparation.

-

Varying concentrations of the unlabeled test compound.

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known ligand to saturate the receptors).

-

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

References

preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical drug metabolism and pharmacokinetics (DMPK) profile of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor with potential applications in the treatment of major depressive disorder.[1][2] The data herein is collated from foundational preclinical studies to support further development and clinical assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Ammoxetine has demonstrated a promising ADME profile in preclinical evaluations, characterized by good oral absorption, moderate plasma protein binding, and extensive metabolism.[2][3]

Absorption and Bioavailability

Ammoxetine is well-absorbed following oral administration in preclinical species.[2][3] In beagle dogs, at a dose of 2 mg/kg, the absolute bioavailability was approximately 42%.[1][2][3] The time to reach maximum plasma concentration (Tmax) was observed to be between 0.75 to 3.83 hours in rats and 0.75 to 1.40 hours in beagle dogs.[2][3]

Distribution

Ammoxetine exhibits moderate binding to plasma proteins, with rates around 50%–60% in rats, beagle dogs, and humans.[1][2][3] Tissue distribution studies in rats after oral administration showed rapid and widespread distribution into major tissues, including significant brain exposure, without evidence of tissue accumulation.[2][3] Despite being a likely substrate for P-glycoprotein (P-gp), in vitro studies using MDCK-MDR1 cells indicated strong brain permeation.[1][2][3]

Metabolism

Ammoxetine undergoes extensive metabolism, as evidenced by the low cumulative excretion of the parent drug (1.11%) in the urine, feces, and bile of rats.[2][3] The primary metabolic pathways involve oxidation of the methylenedioxyphenyl ring to form the M1 metabolite, which is subsequently conjugated with glucuronic acid to form the M2 metabolite.[2][3] In vitro studies with recombinant human cytochrome P450 enzymes identified CYP2C19 and CYP3A4 as the principal enzymes responsible for the formation of M1.[2] Notably, in vivo studies confirmed the absence of chiral inversion of ammoxetine.[2][3]

Excretion

The primary route of elimination for ammoxetine is through extensive metabolism, with very little of the administered dose being excreted as the unchanged parent drug.[2][3]

Quantitative DMPK Data

The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies of ammoxetine.

Table 1: In Vitro DMPK Profile of Ammoxetine

| Parameter | Species/System | Result | Reference |

| Plasma Protein Binding | Rat | ~50-60% | [1][2][3] |

| Beagle Dog | ~50-60% | [1][2][3] | |

| Human | ~50-60% | [1][2][3] | |

| Blood-Brain Barrier Permeability | MDCK-MDR1 cells | Strong Permeation | [1][2][3] |

| Primary Metabolizing Enzymes | Human Recombinant CYP Isoforms | CYP2C19, CYP3A4 | [2] |

| CYP450 Inhibition | Human CYP Isoforms | Weak inhibition of CYP2D6 and CYP1A2 | [1][2] |

Table 2: In Vivo Pharmacokinetic Parameters of Ammoxetine

| Species | Dose | Tmax (h) | Absolute Bioavailability | Reference |

| Rat | 8, 20, 50 mg/kg (oral) | 0.75 - 3.83 | Not Reported | [2] |

| Beagle Dog | 2, 5, 12.5 mg/kg (oral) | 0.75 - 1.40 | ~42% (at 2 mg/kg) | [1][2] |

Experimental Protocols

Detailed methodologies for the key DMPK experiments are outlined below.

In Vitro CYP450 Phenotyping

To identify the primary enzymes involved in ammoxetine metabolism, the drug (at a final concentration of 5 µmol/L) was incubated with various recombinant human CYP enzymes (CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6) at a final concentration of 25 pmol/mL.[2] The incubations were performed in a 5 mmol/L K2HPO4 buffer (pH 7.4) at 37°C for 1 hour.[2] The reaction was initiated by the addition of NADPH (1 mmol/L final concentration) and terminated with an ice-cold acetonitrile/methanol solution (1:1, v/v) containing an internal standard.[2] The remaining concentration of ammoxetine was then quantified to determine the extent of metabolism by each CYP isoform.[2]

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies were conducted in Sprague-Dawley rats and beagle dogs.[2] The animals were divided into groups and administered single oral doses of ammoxetine at three different dose levels: 8, 20, and 50 mg/kg for rats, and 2, 5, and 12.5 mg/kg for dogs.[2] Serial blood samples were collected at specified time points post-dosing (0, 2, 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours for rats; 0, 5, 15, 30, and 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours for dogs).[2] Plasma concentrations of ammoxetine were determined using a validated analytical method, and pharmacokinetic parameters were calculated.

Tissue Distribution Study in Rats

To assess the distribution of ammoxetine, rats were administered a single oral gavage dose of 20 mg/kg.[2] At various time points post-dose, animals were euthanized, and major tissues were collected. The concentration of ammoxetine in these tissues was quantified to evaluate its distribution profile.[2]

Excretion Study in Rats

Following oral administration of ammoxetine, rats were housed in metabolic cages to facilitate the separate collection of urine, feces, and bile over a specified period. The amounts of unchanged ammoxetine in the collected samples were quantified to determine the cumulative excretion rates.[2]

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of ammoxetine.

Caption: Metabolic pathway of ammoxetine.

Caption: In vivo pharmacokinetic study workflow.

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Ammoxetine functions as a dual reuptake inhibitor of serotonin (5-HT) and norepinephrine (NE).[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), ammoxetine increases the extracellular concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhancement of serotonergic and noradrenergic neurotransmission is the established mechanism for the therapeutic effects of SNRI-class antidepressants in treating major depressive disorder.[5][6]

Caption: Ammoxetine's mechanism of action.

Conclusion

The preclinical DMPK profile of ammoxetine is characterized by favorable oral absorption, widespread distribution including to the central nervous system, extensive metabolism primarily via CYP2C19 and CYP3A4, and a low potential for CYP-inhibition-mediated drug-drug interactions.[1][2] These findings support the continued investigation of ammoxetine as a promising candidate for the treatment of major depressive disorder.[1][2]

References

- 1. Frontiers | In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor [frontiersin.org]

- 2. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

Methodological & Application

Litoxetine experimental protocol for in vivo rodent studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo rodent studies involving Litoxetine, a selective serotonin reuptake inhibitor (SSRI) and 5-HT3 receptor antagonist. The following sections outline methodologies for key behavioral and physiological assays to assess the antidepressant, antiemetic, and urinary incontinence effects of this compound.

Mechanism of Action

This compound primarily functions by blocking the reuptake of serotonin at the presynaptic terminal, leading to an increased concentration of serotonin in the synaptic cleft.[1] Additionally, it acts as an antagonist at the 5-HT3 receptor.[1][2] This dual mechanism of action contributes to its therapeutic effects.

Signaling Pathways

The signaling pathways modulated by this compound are crucial to understanding its pharmacological effects. As an SSRI, this compound influences downstream signaling cascades associated with serotonin receptors. As a 5-HT3 receptor antagonist, it directly modulates ion channel activity.

Quantitative Data Summary

| Experimental Model | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Antidepressant Activity | |||||

| Tail Suspension Test | Mice | Dose-dependent | Not specified | Decreased immobility time without affecting locomotor activity. | [3][4] |

| Antiemetic Properties | |||||

| Cisplatin-induced Emesis | Ferret | 1 and 10 mg/kg | i.v. | Dose-dependently reduced the number of retches and vomiting episodes. | [2] |

| Urinary Incontinence | |||||

| Urethral Pressure Measurement | Rat | 0.1, 0.3, 1, or 2 mg/kg | i.v. | Dose-dependent increase in urethral pressure, significant from 0.3 mg/kg. | [5] |

| Acetic Acid-induced Detrusor Overactivity | Rat | 2 mg/kg | i.v. | Significantly increased bladder capacity. | [5] |

Experimental Protocols

Antidepressant-Like Activity: Tail Suspension Test (Mouse)

This protocol is adapted from the widely used tail suspension test to screen for antidepressant-like activity.[6][7][8][9]

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in mice suspended by their tails.

Materials:

-

Male mice (e.g., CD-1 or C57BL/6)

-

This compound

-

Vehicle (e.g., saline or distilled water)

-

Suspension box or stand

-

Adhesive tape

-

Video recording equipment and analysis software (optional)

-

Stopwatch

Procedure:

-

Animal Acclimation: House mice in standard conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Suspension:

-

Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.

-

Suspend the mouse by the tape from a horizontal bar or the ceiling of the suspension box, ensuring it cannot escape or touch any surfaces.

-

-

Observation Period:

-

Data Analysis:

-

Measure the total time the mouse remains immobile during the last 4 minutes of the 6-minute test.[9] Immobility is defined as the absence of any movement except for minor respiratory movements.

-

Compare the immobility time between the this compound-treated groups and the vehicle-treated control group. A significant decrease in immobility time suggests an antidepressant-like effect.

-

Antiemetic Activity: Cisplatin-Induced Emesis (Ferret)

This protocol is based on a well-established model for assessing the antiemetic potential of pharmacological agents.[10][11][12]

Objective: To evaluate the efficacy of this compound in preventing or reducing cisplatin-induced emesis in ferrets.

Materials:

-

Male ferrets

-

This compound

-

Cisplatin

-

Vehicle (e.g., saline)

-

Observation cages

-

Video recording equipment

Procedure:

-

Animal Acclimation: Acclimate ferrets to the observation cages for at least one hour before the experiment.

-

Drug Administration:

-

Observation Period:

-

Observe the animals continuously for a set period (e.g., 4 hours) following cisplatin administration.

-

Record the number of retches and vomits for each animal. A retch is a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.

-

-

Data Analysis:

-

Calculate the total number of emetic episodes (retches + vomits) for each animal.

-

Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group. A significant reduction indicates an antiemetic effect.

-

Urinary Incontinence Model: Urethral Pressure Measurement (Rat)

This protocol describes the in vivo measurement of urethral pressure in anesthetized female rats to assess the effects of this compound on urethral function.[5]

Objective: To determine the effect of this compound on urethral pressure in a rat model.

Materials:

-

Female rats (e.g., Sprague-Dawley)

-

Anesthetic (e.g., urethane)

-

This compound

-

Vehicle (e.g., saline)

-

Urethral catheter connected to a pressure transducer and a syringe pump

-

Data acquisition system

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Insert a catheter into the urethra.

-

-

Urethral Perfusion and Pressure Recording:

-

Continuously infuse saline into the urethra at a constant rate (e.g., 0.5 mL/h).[5]

-

Record the urethral pressure continuously.

-

-

Drug Administration:

-

After a stabilization period to obtain baseline pressure readings, administer a single intravenous (i.v.) dose of this compound (e.g., 0.1, 0.3, 1, or 2 mg/kg) or vehicle.[5]

-

-

Observation Period:

-

Continue to record urethral pressure for at least 1 hour following drug administration.

-

-

Data Analysis:

-

Calculate the maximal increase in urethral pressure from baseline for each animal.

-

Compare the changes in urethral pressure between the this compound-treated groups and the vehicle-treated control group.

-

Detrusor Overactivity Model: Cystometry (Rat)

This protocol outlines the procedure for cystometry in anesthetized female rats to evaluate the effect of this compound on bladder capacity in a model of detrusor overactivity induced by acetic acid.[5]

Objective: To assess the effect of this compound on bladder capacity in a rat model of detrusor overactivity.

Materials:

-

Female rats (e.g., Sprague-Dawley)

-

Anesthetic (e.g., urethane)

-

This compound

-

Vehicle (e.g., saline)

-

0.3% acetic acid solution[5]

-

Bladder catheter connected to a pressure transducer and an infusion pump

-

Data acquisition system

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Insert a catheter into the bladder via the dome.

-

-

Cystometry:

-

Infuse 0.3% acetic acid into the bladder at a constant rate (e.g., 3 mL/h) to induce detrusor overactivity.[5]

-

Record intravesical pressure continuously.

-

-

Drug Administration:

-

After a stabilization period, administer this compound (e.g., 2 mg/kg, i.v.) or vehicle.[5]

-

-

Observation Period:

-

Continue to record vesical pressure for at least 1 hour.

-

-

Data Analysis:

-

Analyze the cystometric parameters, including micturition pressure, basal pressure, threshold pressure, and bladder capacity.

-

Compare the bladder capacity in the this compound-treated group to the vehicle-treated control group. An increase in bladder capacity suggests a therapeutic effect on detrusor overactivity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Activity of this compound and other serotonin uptake inhibitors in the tail suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

Application Notes and Protocols for Testing Litoxetine's Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the in vitro efficacy of Litoxetine, a potent serotonin reuptake inhibitor (SSRI) and modest 5-HT3 receptor antagonist. The following protocols detail established cell-based assays to quantify its primary activities and explore potential downstream cellular effects.

Introduction to this compound's Mechanism of Action

This compound's primary therapeutic action is believed to be the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. Additionally, its antagonism of the 5-HT3 receptor may contribute to its overall pharmacological profile, potentially mitigating certain side effects associated with SSRIs, such as nausea. The assays described below are designed to quantify these two key activities and to explore the downstream consequences of increased serotonergic signaling, such as the modulation of second messenger pathways and neuronal plasticity.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize key in vitro parameters for this compound, providing a quantitative measure of its potency at its primary molecular targets.

| Assay | Cell Line | Parameter | Value | Reference Compound (Fluoxetine) Ki |

| Serotonin Reuptake Inhibition | HEK293 (expressing hSERT) | IC50 | 5.9 nM | ~1-10 nM |

| 5-HT3 Receptor Binding | NG108-15 Cells | IC50 | 0.3 µM | >1 µM |

| 5-HT3 Receptor Binding | Cerebral Cortex Membranes | Ki | 85 nM[1][2][3] | 6.5 µM[1] |

Application Note 1: Serotonin Reuptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the serotonin transporter (SERT) in a cell-based assay.

Principle: This assay measures the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the human serotonin transporter (hSERT). The inhibitory effect of this compound is quantified by its ability to reduce the accumulation of [³H]5-HT in the cells.

Experimental Workflow: Serotonin Reuptake Inhibition Assay

Detailed Protocol: Serotonin Reuptake Inhibition Assay

Materials:

-

HEK293 cells stably expressing hSERT

-

DMEM with 10% FBS, penicillin/streptomycin

-

96-well cell culture plates

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]Serotonin (5-HT)

-

This compound and reference compounds (e.g., Fluoxetine)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed HEK293-hSERT cells in 96-well plates at a density of 40,000-60,000 cells/well and incubate for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

Assay: a. Aspirate the culture medium and wash the cells once with assay buffer. b. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at 37°C. c. Initiate the uptake by adding [³H]5-HT to a final concentration of 10-20 nM. d. Incubate for 10-15 minutes at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Detection: a. Lyse the cells in each well with a suitable lysis buffer or water. b. Add scintillation fluid to each well or transfer the lysate to scintillation vials. c. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor like 10 µM Fluoxetine) from the total uptake. b. Calculate the percentage inhibition for each concentration of this compound. c. Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Application Note 2: 5-HT3 Receptor Antagonism Assay

Objective: To determine the binding affinity and functional antagonism of this compound at the 5-HT3 receptor.

Principle:

-

Binding Assay: A competitive radioligand binding assay is used to determine the affinity (Ki) of this compound for the 5-HT3 receptor. This involves measuring the displacement of a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]GR65630) by increasing concentrations of this compound in a membrane preparation from cells expressing the receptor.

-

Functional Assay: A calcium flux assay is used to measure the functional antagonism of this compound. 5-HT3 receptors are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺. This compound's ability to inhibit the 5-HT-induced increase in intracellular calcium is quantified.

Signaling Pathway: 5-HT3 Receptor Activation and Antagonism

Detailed Protocol: 5-HT3 Receptor Radioligand Binding Assay

Materials:

-

Membrane preparation from cells expressing 5-HT3 receptors (e.g., NG108-15 or HEK293 cells)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled 5-HT3 antagonist (e.g., [³H]GR65630)

-

This compound and reference compounds

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).

-

Incubation: Incubate the plate for 60-120 minutes at room temperature.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the percentage inhibition of radioligand binding at each concentration of this compound. c. Calculate the IC50 value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation.

Application Note 3: Neurite Outgrowth Assay

Objective: To assess the effect of this compound on neuronal differentiation and plasticity by measuring neurite outgrowth.

Principle: Increased serotonergic activity has been linked to neurotrophic effects. This assay quantifies changes in neurite length and branching in a neuronal cell line (e.g., PC12 or SH-SY5Y) in response to treatment with this compound.

Experimental Workflow: Neurite Outgrowth Assay

Detailed Protocol: Neurite Outgrowth Assay

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Appropriate culture medium and differentiation factors (e.g., NGF for PC12 cells)

-